1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate azetidine precursor.
Reaction Conditions: The azetidine precursor is reacted with tert-butyl and ethyl groups under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various biochemical pathways, resulting in the desired biological or chemical effects
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate can be compared with other similar compounds:
Similar Compounds: Examples include 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate and 1-Boc-azetidine-3-carboxylic acid methyl ester.
Uniqueness: The presence of both tert-butyl and ethyl groups in the compound provides unique steric and electronic properties, distinguishing it from other azetidine derivatives
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHACCRIHIILPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.